Acetic acid;2-trimethylsilyltridec-1-en-3-ol
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Overview
Description
Acetic acid;2-trimethylsilyltridec-1-en-3-ol is a chemical compound with the molecular formula C16H34O2Si It is a derivative of acetic acid and contains a trimethylsilyl group attached to a tridec-1-en-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-trimethylsilyltridec-1-en-3-ol typically involves the reaction of tridec-1-en-3-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Preparation of Tridec-1-en-3-ol: This can be obtained through the reduction of tridec-1-en-3-one using a reducing agent such as sodium borohydride.
Silylation Reaction: The tridec-1-en-3-ol is then reacted with trimethylsilyl chloride in the presence of a base to form the silyl ether.
Hydrolysis: The silyl ether is hydrolyzed to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-trimethylsilyltridec-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium azide).
Major Products
Oxidation: Formation of tridec-1-en-3-one or tridecanoic acid.
Reduction: Formation of tridec-1-en-3-ol or tridecane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Acetic acid;2-trimethylsilyltridec-1-en-3-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;2-trimethylsilyltridec-1-en-3-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;2-trimethylsilylpropane-1-ol
- Acetic acid;2-trimethylsilylbutane-1-ol
- Acetic acid;2-trimethylsilylpentane-1-ol
Uniqueness
Acetic acid;2-trimethylsilyltridec-1-en-3-ol is unique due to its longer carbon chain and the presence of a double bond, which can impart distinct chemical and physical properties. This compound’s structural features make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62527-83-7 |
---|---|
Molecular Formula |
C18H38O3Si |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
acetic acid;2-trimethylsilyltridec-1-en-3-ol |
InChI |
InChI=1S/C16H34OSi.C2H4O2/c1-6-7-8-9-10-11-12-13-14-16(17)15(2)18(3,4)5;1-2(3)4/h16-17H,2,6-14H2,1,3-5H3;1H3,(H,3,4) |
InChI Key |
OIOILNWWVSRTSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=C)[Si](C)(C)C)O.CC(=O)O |
Origin of Product |
United States |
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